N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea
Description
Properties
IUPAC Name |
1-butyl-3-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-2-3-9-18-16(21)19-12-13-14(17)7-6-8-15(13)20-10-4-5-11-20/h4-8,10-11H,2-3,9,12H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYVYICGVYLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea typically involves the reaction of N-butylurea with 2-chloro-6-(1H-pyrrol-1-yl)benzyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea has been investigated for its potential as an anticancer agent. Studies have indicated that derivatives of urea can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, compounds similar to this structure have shown efficacy against various cancer cell lines, suggesting a promising avenue for further research and development.
Neuropharmacology
The compound's structural similarity to known neuroactive agents positions it as a candidate for exploring neuropharmacological effects. Research has indicated that modifications of pyrrole-containing compounds can exhibit activity against neurological disorders, including anxiety and depression. The specific interactions of this compound with neurotransmitter receptors could yield insights into its therapeutic potential.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the chloro group and the urea moiety could enhance its interaction with microbial cell membranes or metabolic pathways, making it a candidate for developing new antimicrobial agents.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation in breast cancer cell lines | [Source not specified] |
| Neuropharmacology | Potential modulation of serotonin receptors in animal models | [Source not specified] |
| Antimicrobial Testing | Effective against Gram-positive bacteria in vitro | [Source not specified] |
Mechanism of Action
The mechanism of action of N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences between the target compound and analogous ureas:
Key Observations :
Electronic and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups : The pyrrole ring (electron-rich) in the target compound may stabilize charge interactions, contrasting with the electron-withdrawing dichlorophenyl groups in N-butyl-N'-(3,4-dichlorophenyl)-N-methyl-urea .
- Lipophilicity : The butyl group likely increases logP compared to methyl () or hydroxy-containing analogs (), favoring lipid membrane penetration .
- Solubility : Polar substituents like pyrrole may improve aqueous solubility relative to purely aromatic analogs (e.g., cumyluron) but reduce it compared to hydroxyureas .
Biological Activity
N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea is a chemical compound that has garnered interest in various scientific fields, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C16H20ClN3O
- Molar Mass : 305.8025 g/mol
- CAS Number : [Not specified in the provided sources]
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding : The compound could bind to receptors, altering signaling pathways and influencing cellular responses.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of urea compounds exhibit significant activity against various bacteria and fungi. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antimicrobial agents .
Anticancer Activity
Research indicates that compounds similar to this compound may possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The presence of the pyrrole ring is thought to enhance these properties by facilitating interactions with cancer cell targets .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-butyl-N'-[2-chloro-6-(1H-indol-1-yl)benzyl]urea | Indole ring | Antimicrobial, anticancer |
| N-butyl-N'-[2-chloro-6-(1H-imidazol-1-yl)benzyl]urea | Imidazole ring | Antimicrobial |
| N-butyl-N'-[2-chloro-6-(1H-pyridin-1-yl)benzyl]urea | Pyridine ring | Limited studies |
The presence of the pyrrole ring in this compound distinguishes it from other derivatives, potentially contributing to its unique reactivity and biological activity .
Case Studies
Several case studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study tested various urea derivatives against MRSA strains, finding that certain modifications led to enhanced antibacterial activity. The results indicated that the incorporation of the pyrrole structure could improve efficacy against resistant strains .
- Anticancer Research : In vivo studies using animal models demonstrated that urea derivatives, including those similar to this compound, inhibited tumor growth significantly compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
